
Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by the presence of a t-butyl group, an amino group, and a pyrazole ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One efficient method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods: The industrial production of Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in substitution reactions, where the t-butyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Potential
Tert-butyl (3-amino-1H-pyrazol-4-yl)carbamate has been identified as a potential lead compound in drug discovery due to its ability to interact with various biological targets. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives have shown promise in inhibiting specific enzymes and receptors associated with diseases such as cancer and inflammation.
Case Study: Kinase Inhibition
Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, derivatives of pyrazole have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. One study reported that modifications of pyrazole derivatives led to compounds with high potency against CDK16, demonstrating significant cellular effects on tumor growth .
Enzyme Inhibition
Targeting Proteases and Kinases
The compound's structural features allow it to act as an inhibitor for various proteases and kinases. Its design can be optimized to enhance selectivity and efficacy against specific enzyme targets involved in disease pathways. For example, compounds derived from this compound have been explored for their ability to inhibit mutant forms of epidermal growth factor receptor (EGFR), which are implicated in non-small cell lung cancer .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, such as nucleophilic substitutions and reductions, allowing chemists to create a wide array of pyrazole derivatives with tailored properties .
Data Table: Applications Overview
Wirkmechanismus
The mechanism by which Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate exerts its effects is primarily through its role as a protecting group. The t-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the pyrazole ring.
Benzyl carbamate: Contains a benzyl group instead of a t-butyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group but has different removal conditions.
Uniqueness: Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical properties and reactivity. Its stability and ease of removal under mild conditions make it a preferred choice in various synthetic applications .
Biologische Aktivität
Tert-butyl (3-amino-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H14N4O2, with a molecular weight of approximately 186.22 g/mol. The compound contains a tert-butyl group, an amino group, and a pyrazole ring, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Compounds with similar structures have shown promise in inhibiting specific enzymes, including proteases and kinases. The presence of the pyrazole ring enhances its ability to interact with biological targets, making it a candidate for therapeutic applications.
Potential Mechanisms Include:
- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation: Interaction with receptors can lead to changes in cellular signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.
1. Anticancer Activity
Studies have indicated that pyrazole derivatives can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer. For instance, one study demonstrated that a related compound exhibited significant antiproliferative effects on cancer cell lines, suggesting that this compound may share similar properties .
2. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown promise against various pathogens. For example, compounds structurally related to this compound demonstrated effective inhibition against strains like E. coli and Pseudomonas aeruginosa .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and molecular docking simulations are employed to evaluate binding affinities and identify specific targets within biological systems .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₈H₁₄N₄O₂ | Anticancer, Antimicrobial |
Tert-butyl (3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl)carbamate | C₈H₁₃N₃O₂ | Enzyme Inhibition |
Tert-butyl (3-amino-1-(ethyl)-1H-pyrazol-4-yl)carbamate | C₉H₁₈N₄O₂ | Anticancer |
Eigenschaften
IUPAC Name |
tert-butyl N-(5-amino-1H-pyrazol-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)11-5-4-10-12-6(5)9/h4H,1-3H3,(H,11,13)(H3,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJTXZMHDTCBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.